molecular formula C12H15NO7 B14610847 4-Nitrobenzoic acid--(2-methyl-1,3-dioxolan-4-yl)methanol (1/1) CAS No. 58006-17-0

4-Nitrobenzoic acid--(2-methyl-1,3-dioxolan-4-yl)methanol (1/1)

Cat. No.: B14610847
CAS No.: 58006-17-0
M. Wt: 285.25 g/mol
InChI Key: VKLYFUALXQHECJ-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid–(2-methyl-1,3-dioxolan-4-yl)methanol (1/1) is an organic compound that combines the structural features of 4-nitrobenzoic acid and 2-methyl-1,3-dioxolan-4-ylmethanol

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzoic acid–(2-methyl-1,3-dioxolan-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield 4-aminobenzoic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-nitrobenzoic acid–(2-methyl-1,3-dioxolan-4-yl)methanol would depend on its specific application. For example, if used as a precursor in drug synthesis, its mechanism would involve the biochemical pathways targeted by the final drug product. The nitro group can undergo reduction to form an amino group, which can then interact with various molecular targets in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzoic acid–(2-methyl-1,3-dioxolan-4-yl)methanol is unique due to the combination of the nitrobenzoic acid and dioxolane moieties, which may confer unique chemical and biological properties not found in the individual components.

Properties

CAS No.

58006-17-0

Molecular Formula

C12H15NO7

Molecular Weight

285.25 g/mol

IUPAC Name

(2-methyl-1,3-dioxolan-4-yl)methanol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C5H10O3/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-4-7-3-5(2-6)8-4/h1-4H,(H,9,10);4-6H,2-3H2,1H3

InChI Key

VKLYFUALXQHECJ-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(O1)CO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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